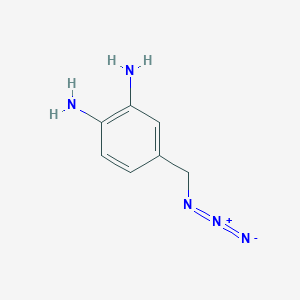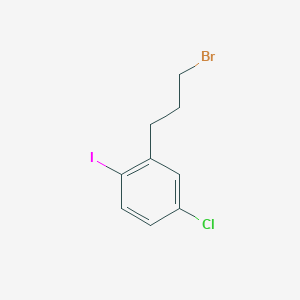![molecular formula C8H15NO B13567847 ((1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13567847.png)
((1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1R,2R,4R,5R)-5-Aminobicyclo[221]heptan-2-yl)methanol is a bicyclic amine alcohol compound It is characterized by its unique bicyclo[221]heptane structure, which is a seven-membered ring system with a bridgehead nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl)methanol typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
((1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various ketones, aldehydes, and substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl)methanol is used as a building block for the synthesis of more complex bicyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure can mimic natural ligands, making it useful in the study of receptor-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of ((1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R,4R)-2-Aminobicyclo[2.2.1]heptan-1-ylmethanol: A similar compound with slight structural differences.
(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-ol: Another bicyclic compound with a different functional group.
(1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: A bicyclic compound with additional methyl groups.
Uniqueness
((1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl)methanol is unique due to its specific stereochemistry and functional groups. The presence of both an amino and a hydroxyl group in a bicyclic structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C8H15NO/c9-8-3-5-1-6(8)2-7(5)4-10/h5-8,10H,1-4,9H2/t5-,6-,7+,8-/m1/s1 |
InChI-Schlüssel |
WGZQUMKILJKQKQ-OOJXKGFFSA-N |
Isomerische SMILES |
C1[C@@H]2C[C@H]([C@H]1C[C@H]2N)CO |
Kanonische SMILES |
C1C2CC(C1CC2N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloroimidazo[1,5-a]pyridin-5-amine](/img/structure/B13567767.png)
![tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate](/img/structure/B13567781.png)

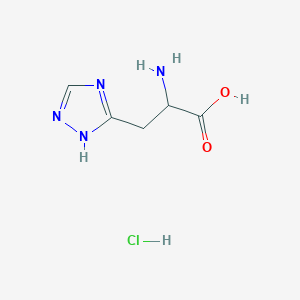
![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
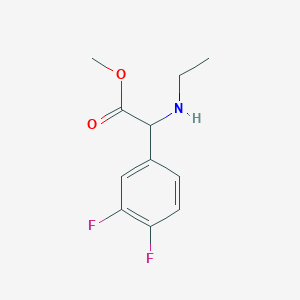
![N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide](/img/structure/B13567819.png)
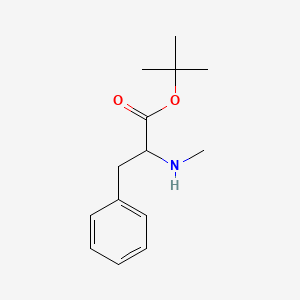
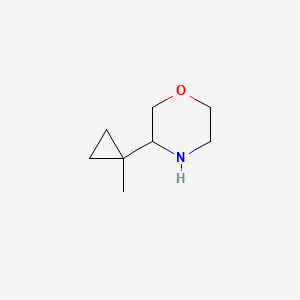
![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)
![7-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B13567835.png)

